molecular formula C22H18Cl2N2O4S B278363 N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide

N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide

Cat. No. B278363
M. Wt: 477.4 g/mol
InChI Key: VHMOYYLUCSTFBC-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a member of the thiophene family and has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has been found to have various biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis, which is programmed cell death. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have anticancer properties, which makes it a potential candidate for cancer research. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which can be useful for studying various inflammatory diseases. However, one limitation of this compound is that it is complex to synthesize, which can make it difficult to obtain in large quantities for research purposes.

Future Directions

There are several future directions for research on N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and identify specific enzymes and pathways that are inhibited by this compound. Additionally, future research can investigate the potential use of this compound in combination with other drugs for cancer treatment. Another direction is to study the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide is a complex chemical compound that has potential applications in scientific research. This compound has been found to have anticancer, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of this compound and identify its potential uses in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it involves the use of various reagents and reaction conditions to achieve the desired product.

Scientific Research Applications

N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide has potential applications in scientific research. This compound has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

N-(4-{[(2E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide

Molecular Formula

C22H18Cl2N2O4S

Molecular Weight

477.4 g/mol

IUPAC Name

N-[4-[[(E)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-enoyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H18Cl2N2O4S/c1-29-18-12-15(6-7-17(18)26-22(28)19-4-3-9-31-19)25-20(27)8-5-13-10-14(23)11-16(24)21(13)30-2/h3-12H,1-2H3,(H,25,27)(H,26,28)/b8-5+

InChI Key

VHMOYYLUCSTFBC-VMPITWQZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)/C=C/C2=C(C(=CC(=C2)Cl)Cl)OC)NC(=O)C3=CC=CS3

SMILES

COC1=C(C=CC(=C1)NC(=O)C=CC2=CC(=CC(=C2OC)Cl)Cl)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C=CC2=C(C(=CC(=C2)Cl)Cl)OC)NC(=O)C3=CC=CS3

Origin of Product

United States

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